3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
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Overview
Description
3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound . Substitution reactions can result in a wide range of substituted pyrazole derivatives .
Scientific Research Applications
3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole: A structurally similar compound with different substituents on the pyrazole ring.
7-Propyl-1H-pyrazolo[1,2-a]pyrazole: Another related compound with variations in the substituents.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar core structure but different ring systems.
Uniqueness
3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties . Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
919533-22-5 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-phenyl-1-propylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C15H14N2O2/c1-2-6-12-9-14(18)17-13(10-15(19)16(12)17)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
RJLAEXBHDMLCSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2N1C(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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